Cas no 1806339-04-7 (Ethyl 4-iodo-5-(trifluoromethyl)pyridine-2-acetate)

Ethyl 4-iodo-5-(trifluoromethyl)pyridine-2-acetate 化学的及び物理的性質
名前と識別子
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- Ethyl 4-iodo-5-(trifluoromethyl)pyridine-2-acetate
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- インチ: 1S/C10H9F3INO2/c1-2-17-9(16)4-6-3-8(14)7(5-15-6)10(11,12)13/h3,5H,2,4H2,1H3
- InChIKey: VFTBTENIXUXKAJ-UHFFFAOYSA-N
- SMILES: IC1=CC(CC(=O)OCC)=NC=C1C(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 17
- 回転可能化学結合数: 4
- 複雑さ: 273
- トポロジー分子極性表面積: 39.2
- XLogP3: 2.6
Ethyl 4-iodo-5-(trifluoromethyl)pyridine-2-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029003291-500mg |
Ethyl 4-iodo-5-(trifluoromethyl)pyridine-2-acetate |
1806339-04-7 | 95% | 500mg |
$1,701.85 | 2022-03-31 | |
Alichem | A029003291-1g |
Ethyl 4-iodo-5-(trifluoromethyl)pyridine-2-acetate |
1806339-04-7 | 95% | 1g |
$3,097.65 | 2022-03-31 | |
Alichem | A029003291-250mg |
Ethyl 4-iodo-5-(trifluoromethyl)pyridine-2-acetate |
1806339-04-7 | 95% | 250mg |
$940.80 | 2022-03-31 |
Ethyl 4-iodo-5-(trifluoromethyl)pyridine-2-acetate 関連文献
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
Ethyl 4-iodo-5-(trifluoromethyl)pyridine-2-acetateに関する追加情報
Ethyl 4-iodo-5-(trifluoromethyl)pyridine-2-acetate (CAS No. 1806339-04-7): A Key Intermediate in Modern Pharmaceutical Synthesis
Ethyl 4-iodo-5-(trifluoromethyl)pyridine-2-acetate, identified by its CAS number 1806339-04-7, is a highly valuable intermediate in the realm of pharmaceutical synthesis. This compound, characterized by its unique structural features, has garnered significant attention in recent years due to its versatility and utility in the development of novel therapeutic agents.
The molecular structure of Ethyl 4-iodo-5-(trifluoromethyl)pyridine-2-acetate consists of a pyridine core substituted with an iodine atom at the 4-position and a trifluoromethyl group at the 5-position, further modified by an acetic ester group at the 2-position. This specific arrangement imparts distinct chemical properties that make it an attractive building block for synthetic chemists.
In the context of modern drug discovery, the trifluoromethyl group is particularly noteworthy. This substituent is known to enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic profiles, making it a preferred choice in medicinal chemistry. The presence of the iodine atom further extends the compound's utility, as it can serve as a handle for cross-coupling reactions, which are fundamental in constructing complex molecular architectures.
Recent advancements in synthetic methodologies have highlighted the importance of Ethyl 4-iodo-5-(trifluoromethyl)pyridine-2-acetate in the synthesis of bioactive molecules. For instance, studies have demonstrated its effective use in Suzuki-Miyaura cross-coupling reactions, where it serves as a precursor for generating biaryl structures prevalent in many pharmacologically active compounds. These reactions are often employed to introduce structural diversity and enhance target specificity.
The pharmaceutical industry has leveraged this compound in the development of various therapeutic categories. Notably, it has been utilized in the synthesis of kinase inhibitors, which play a crucial role in treating cancers and inflammatory diseases. The trifluoromethyl group's ability to improve lipophilicity and metabolic stability has been particularly beneficial in designing potent and selective kinase inhibitors.
Additionally, research has explored the application of Ethyl 4-iodo-5-(trifluoromethyl)pyridine-2-acetate in the development of antiviral agents. The pyridine scaffold is a common motif in antiviral drugs due to its ability to interact with viral enzymes and proteins. By incorporating fluorinated substituents, such as the trifluoromethyl group, researchers aim to enhance drug efficacy and resistance profiles.
The compound's versatility extends beyond its role as a synthetic intermediate. It has also been investigated for its potential applications in materials science, particularly in the design of organic electronic materials. The electron-withdrawing nature of the trifluoromethyl group and the presence of halogen atoms make it an interesting candidate for tuning electronic properties in conjugated polymers and small-molecule emitters.
In conclusion, Ethyl 4-iodo-5-(trifluoromethyl)pyridine-2-acetate (CAS No. 1806339-04-7) represents a cornerstone in contemporary pharmaceutical synthesis. Its unique structural attributes have positioned it as a critical intermediate for developing innovative therapeutic agents across multiple disease areas. As research continues to uncover new synthetic applications and pharmacological potentials, this compound is poised to remain at the forefront of medicinal chemistry innovation.
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